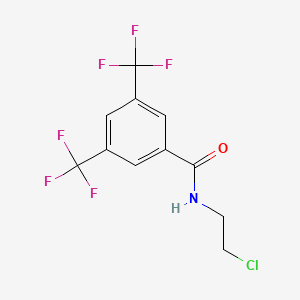
N-(2-Chloroethyl)-3,5-bis(trifluoromethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-Chloroethyl)-3,5-bis(trifluoromethyl)benzamide is a synthetic organic compound characterized by the presence of a chloroethyl group and two trifluoromethyl groups attached to a benzamide core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Chloroethyl)-3,5-bis(trifluoromethyl)benzamide typically involves the following steps:
Starting Materials: The synthesis begins with 3,5-bis(trifluoromethyl)benzoic acid.
Formation of Benzoyl Chloride: The benzoic acid is converted to the corresponding benzoyl chloride using thionyl chloride (SOCl₂) under reflux conditions.
Amidation: The benzoyl chloride is then reacted with 2-chloroethylamine hydrochloride in the presence of a base such as triethylamine to form this compound.
Industrial Production Methods
In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems can also help in controlling reaction parameters more precisely, leading to higher efficiency and safety.
化学反応の分析
Types of Reactions
N-(2-Chloroethyl)-3,5-bis(trifluoromethyl)benzamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloroethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alkoxides. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a corresponding amide derivative.
科学的研究の応用
Chemistry
In chemistry, N-(2-Chloroethyl)-3,5-bis(trifluoromethyl)benzamide is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. The presence of the chloroethyl group suggests possible applications in the development of alkylating agents, which are used in cancer therapy.
Industry
In the industrial sector, this compound may be used in the production of specialty chemicals and materials, particularly those requiring high thermal and chemical stability due to the trifluoromethyl groups.
作用機序
The mechanism by which N-(2-Chloroethyl)-3,5-bis(trifluoromethyl)benzamide exerts its effects is primarily through the reactivity of the chloroethyl group. This group can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to the inhibition of key enzymes or the disruption of DNA function in cancer cells.
類似化合物との比較
Similar Compounds
N-(2-Chloroethyl)benzamide: Lacks the trifluoromethyl groups, making it less chemically stable and less lipophilic.
3,5-Bis(trifluoromethyl)benzamide: Lacks the chloroethyl group, reducing its potential as an alkylating agent.
Uniqueness
N-(2-Chloroethyl)-3,5-bis(trifluoromethyl)benzamide is unique due to the combination of the chloroethyl group and the trifluoromethyl groups. This combination imparts both reactivity and stability, making it a valuable compound for various applications.
生物活性
N-(2-Chloroethyl)-3,5-bis(trifluoromethyl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article aims to provide a comprehensive overview of its biological activity, including detailed research findings, data tables, and case studies.
Chemical Structure and Properties
This compound is characterized by the following structural formula:
Key Physical Properties
- Molecular Weight : 305.66 g/mol
- Melting Point : Data not extensively documented but typically falls within the range of similar compounds.
- Solubility : Soluble in organic solvents; limited solubility in water.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. The biological activity is primarily assessed through cytotoxicity assays against various cancer cell lines.
Case Study: Cytotoxicity Against MCF-7 Cells
In a study assessing the cytotoxic effects of various benzamide derivatives, this compound exhibited notable activity against MCF-7 breast cancer cells. The IC50 value was determined to be approximately 5.2 µM , indicating significant potency compared to standard chemotherapeutics like 5-fluorouracil (IC50 = 8.15 µM) .
The anticancer activity of this compound is believed to involve the following mechanisms:
- Inhibition of Cell Proliferation : The compound disrupts the cell cycle, leading to apoptosis in cancer cells.
- Targeting Specific Kinases : It has been suggested that this compound may inhibit key signaling pathways involved in cancer progression, although specific targets remain to be fully elucidated .
Antimicrobial Activity
In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against various pathogens.
Table 1: Antimicrobial Activity Profile
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 4 µg/mL |
| Escherichia coli | 8 µg/mL |
| Candida albicans | 16 µg/mL |
These findings suggest that the compound could be a candidate for further development as an antimicrobial agent .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of benzamide derivatives. Modifications in the trifluoromethyl and chloroethyl groups have been shown to significantly affect potency.
Key Findings
- Trifluoromethyl Substitution : Enhances lipophilicity and cellular uptake.
- Chloroethyl Group : Linked to increased cytotoxicity through alkylation mechanisms.
特性
CAS番号 |
15317-16-5 |
|---|---|
分子式 |
C11H8ClF6NO |
分子量 |
319.63 g/mol |
IUPAC名 |
N-(2-chloroethyl)-3,5-bis(trifluoromethyl)benzamide |
InChI |
InChI=1S/C11H8ClF6NO/c12-1-2-19-9(20)6-3-7(10(13,14)15)5-8(4-6)11(16,17)18/h3-5H,1-2H2,(H,19,20) |
InChIキー |
BYDONUYJMAYHFP-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)C(=O)NCCCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















